Solubility vs. Unsubstituted Core
The free carboxylic acid of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid imparts improved aqueous solubility compared to the unsubstituted bicyclic core 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. While the target compound is classified as soluble in water and polar organic solvents due to the carboxylic acid group , its parent core (lacking the acetic acid side chain) exhibits significantly lower solubility in aqueous media . This difference is critical for in vitro assay preparation and formulation development.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Soluble in water (qualitative) |
| Comparator Or Baseline | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine (parent core): Lower aqueous solubility (qualitative) |
| Quantified Difference | Qualitative improvement; not numerically quantified |
| Conditions | Qualitative assessment at room temperature in polar solvents including water |
Why This Matters
The enhanced aqueous solubility of the target compound enables higher-concentration stock solutions and simplifies in vitro assay workflows compared to less soluble analogs.
